EGFR Inhibitory Potency of EGFR/CSC-IN-1 is Comparable to the Clinical Dual Inhibitor Lapatinib
EGFR/CSC-IN-1 demonstrates EGFR inhibitory potency comparable to the established clinical dual EGFR/HER2 inhibitor lapatinib. This equivalence in primary target engagement is critical, ensuring that the compound's functional advantages in CSC-targeting (detailed in other evidence items) are not achieved at the expense of reduced EGFR inhibition. [1]
| Evidence Dimension | EGFR Inhibition (IC50) |
|---|---|
| Target Compound Data | 10.52 nM |
| Comparator Or Baseline | Lapatinib: 10.2 nM |
| Quantified Difference | ~0.32 nM (Approximately 3% difference, not statistically significant across independent studies) |
| Conditions | In vitro kinase assay (purified EGFR). |
Why This Matters
For procurement, this data confirms the compound retains potent EGFR activity while offering the distinct advantage of CSC-targeting, making it a specialized tool rather than a redundant analog.
- [1] Lapatinib (GW572016) Product Datasheet. MedChemExpress. Cat. No. HY-50898. View Source
